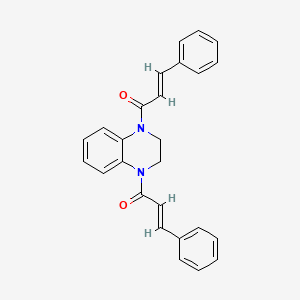
1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) is a complex organic compound with the molecular formula C26H22N2O2 This compound is characterized by its unique structure, which includes a quinoxaline core linked to two phenylprop-2-en-1-one moieties
准备方法
The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) typically involves the condensation of 2,3-dihydroquinoxaline with benzaldehyde derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
化学反应分析
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The phenyl rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like ethanol or dichloromethane, and controlled temperatures.
科学研究应用
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用机制
The mechanism by which 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and phenylprop-2-en-1-one moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
相似化合物的比较
Similar compounds to 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) include:
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)diethanone: This compound has a similar quinoxaline core but different substituents, leading to distinct chemical properties and applications.
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one): Another related compound with variations in the substituents on the quinoxaline core.
属性
CAS 编号 |
6699-45-2 |
|---|---|
分子式 |
C26H22N2O2 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]-2,3-dihydroquinoxalin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H22N2O2/c29-25(17-15-21-9-3-1-4-10-21)27-19-20-28(24-14-8-7-13-23(24)27)26(30)18-16-22-11-5-2-6-12-22/h1-18H,19-20H2/b17-15+,18-16+ |
InChI 键 |
WYNLLKOVJYOTFX-YTEMWHBBSA-N |
手性 SMILES |
C1N(C2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
规范 SMILES |
C1CN(C2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


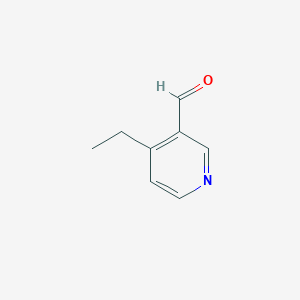
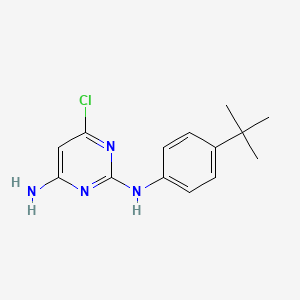
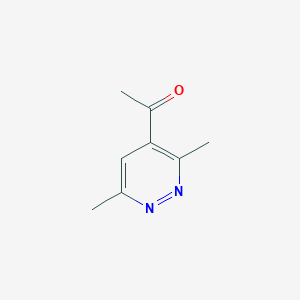

![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
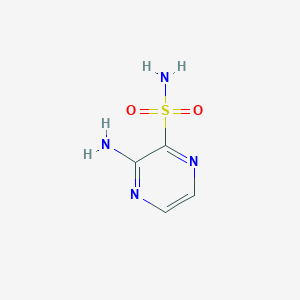

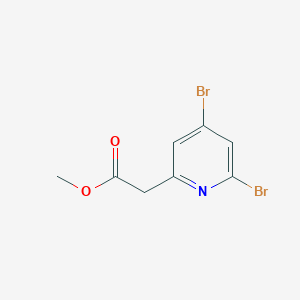
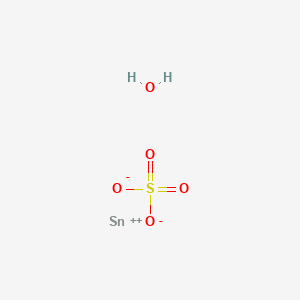

![5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B13113979.png)


![4-[2,2-difluoro-4,6,10,12-tetramethyl-11-[4-(N-phenylanilino)phenyl]-8-[4-(trifluoromethyl)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B13114011.png)
